molecular formula C25H22ClNO5 B8178149 N-Fmoc-O-methyl-3-chloro-L-tyrosine

N-Fmoc-O-methyl-3-chloro-L-tyrosine

Cat. No.: B8178149
M. Wt: 451.9 g/mol
InChI Key: HIXDGZGEBBODIH-QFIPXVFZSA-N
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Description

Significance of Modified Amino Acid Derivatives in Contemporary Chemical Biology

The 20 canonical amino acids that form the basis of protein structure and function offer a remarkable range of chemical diversity. However, the field of chemical biology often seeks to expand this repertoire to probe and manipulate biological systems with greater precision. Modified amino acid derivatives, which are compounds derived from the basic amino acid structure through chemical alterations, are central to this endeavor. numberanalytics.com These modifications can occur at the amino group, the carboxyl group, or the side chain, resulting in molecules with unique properties and functionalities. numberanalytics.com

The introduction of these non-canonical amino acids (ncAAs) into peptides and proteins allows for the fine-tuning of their structure, stability, and biological activity. numberanalytics.comnih.gov For instance, modifications can enhance resistance to proteolytic degradation, a crucial factor in the development of therapeutic peptides. nih.gov Furthermore, amino acid derivatives are instrumental in studying enzyme kinetics, protein-protein interactions, and cellular signaling pathways. numberanalytics.comamerigoscientific.com The ability to incorporate ncAAs with specific chemical handles, such as bio-orthogonal labels, has revolutionized the study of protein function through techniques like cross-linking and bioimaging. nih.gov

N-Fmoc-O-methyl-3-chloro-L-tyrosine as a Unique Non-Canonical Amino Acid Building Block

This compound stands out as a specialized building block for solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. amerigoscientific.comchemimpex.com The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid, which is essential for the stepwise and controlled assembly of the peptide chain. chemimpex.com

The two key modifications to the tyrosine side chain—methylation of the hydroxyl group and chlorination of the aromatic ring—confer specific properties to this building block. The O-methylation prevents the phenolic hydroxyl group from participating in unwanted side reactions during peptide synthesis. The presence of the chlorine atom at the 3-position of the aromatic ring introduces a halogen substituent, which can significantly influence the electronic and steric properties of the resulting peptide. This makes this compound a valuable reagent for creating peptides with tailored characteristics. chemimpex.comchemimpex.com

Conceptual Framework of Halogenated Tyrosine Residues in Biomolecular Design

The incorporation of halogen atoms into amino acid side chains is a powerful strategy in biomolecular design. nih.gov Halogenation can modulate a variety of physicochemical properties, including lipophilicity, which can affect membrane permeability, and catabolic stability. nih.gov The introduction of a halogen, such as chlorine, can also influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for the three-dimensional structure and function of peptides and proteins. nih.govrsc.org

Specifically, halogenated tyrosine residues have been shown to enhance the binding affinity of proteins for their targets. nih.govresearchgate.net The electron-withdrawing nature of the halogen atom can alter the pKa of the phenolic hydroxyl group of tyrosine, potentially impacting its role as a proton donor in enzymatic reactions. acs.org Research has demonstrated that the site-specific incorporation of halogenated tyrosines can improve the stability of enzymes and enhance the affinity of antibody fragments for their antigens. researchgate.net Therefore, the use of building blocks like this compound provides a rational approach to engineering peptides and proteins with novel or enhanced biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDGZGEBBODIH-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration and Reactivity in Peptide Synthesis Methodologies

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) remains the dominant methodology for the chemical synthesis of peptides. The use of N-Fmoc-O-methyl-3-chloro-L-tyrosine within this framework necessitates an understanding of its behavior during the key steps of the SPPS cycle: coupling, deprotection, and cleavage.

Optimization of Coupling Efficiency and Yield for this compound

The efficiency of the coupling reaction is paramount to achieving high yields of the desired peptide. For this compound, the presence of both a chloro and a methyl group on the tyrosine ring can influence its reactivity. Optimization of coupling conditions is therefore crucial.

Several factors can be adjusted to maximize coupling efficiency, including the choice of coupling reagent, solvent, temperature, and reaction time. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) are generally effective. The selection of the appropriate reagent and conditions often depends on the specific peptide sequence and the steric hindrance around the coupling site.

Coupling ReagentBaseSolventTypical Reaction TimeNotes
HATUDIPEADMF1-2 hoursHighly efficient, often used for difficult couplings.
HBTUDIPEADMF1-2 hoursA common and effective coupling reagent.
DIC/HOBt-DMF/DCM2-4 hoursA cost-effective option, though potentially slower.

Note: The table above provides general guidelines. Optimal conditions should be determined empirically for each specific synthesis.

Addressing Difficult Sequence Incorporations

The incorporation of this compound can be challenging in sequences that are prone to aggregation or contain sterically hindered amino acids adjacent to the modification site. In such "difficult sequences," standard coupling protocols may result in incomplete reactions and the formation of deletion peptides.

To overcome these challenges, several strategies can be employed:

Use of stronger coupling reagents: Reagents like HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can enhance the rate of acylation.

Elevated temperatures: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50 °C) can help to disrupt secondary structures and improve accessibility of the N-terminus.

Chaotropic agents: The addition of chaotropic salts, such as LiCl, to the reaction mixture can disrupt aggregation and improve solvation of the peptide chain.

Solvent choice: The use of more polar solvents or solvent mixtures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can also aid in solvating difficult sequences.

Compatibility with Various Solid Supports and Linkers

This compound is compatible with a wide range of solid supports and linkers commonly used in Fmoc-based SPPS. The choice of support and linker is dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).

Wang Resin: This is a popular choice for the synthesis of C-terminal carboxylic acids. The peptide is attached to the resin via an acid-labile linker that is cleaved under strongly acidic conditions (e.g., high concentration of TFA).

Rink Amide Resin: This resin is used for the synthesis of C-terminal amide peptides. The linker is also acid-labile and is cleaved under similar conditions to Wang resin.

2-Chlorotrityl Chloride Resin: This resin is particularly useful for the synthesis of protected peptide fragments, as the very acid-sensitive linker allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.

The linkage of the first amino acid to the resin and the subsequent peptide elongation steps are generally not adversely affected by the modifications on the tyrosine ring of this compound.

Orthogonal Deprotection Strategies in Fmoc-Based Peptide Synthesis

The success of Fmoc-based SPPS relies on the principle of orthogonality, where the N-terminal Fmoc protecting group can be selectively removed under conditions that leave the side-chain protecting groups and the resin linker intact.

Selective Removal of the N-Alpha Fmoc Protecting Group

The N-alpha Fmoc group of this compound is removed under standard Fmoc deprotection conditions. This typically involves treatment with a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent such as DMF or NMP. The reaction is usually rapid, completing within a few minutes at room temperature. The presence of the chloro and methyl substituents on the aromatic ring of the tyrosine does not interfere with the base-mediated removal of the Fmoc group.

Stability and Cleavage of the O-Methyl Protecting Group during Peptide Elongation and Final Deprotection

The O-methyl group on the tyrosine side chain serves to protect the phenolic hydroxyl group from unwanted side reactions during peptide synthesis. This protecting group exhibits high stability throughout the Fmoc-SPPS cycles. It is resistant to the basic conditions used for Fmoc deprotection (piperidine) and the mildly acidic conditions that might be used in some coupling protocols.

The final cleavage of the peptide from the resin and the removal of the O-methyl group, along with other acid-labile side-chain protecting groups, is typically achieved in a single step using a strong acid "cocktail." A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. The O-methyl group is generally cleaved under these strongly acidic conditions, yielding the free phenolic hydroxyl group of the 3-chloro-L-tyrosine residue in the final peptide.

Stereochemical Integrity and Control during Peptide Bond Formation

A critical aspect of peptide synthesis is the preservation of the stereochemical purity of the constituent amino acids. nih.gov The loss of stereochemical integrity, known as racemization or epimerization, can occur during the activation and coupling steps of peptide bond formation, leading to the incorporation of the D-enantiomer instead of the desired L-enantiomer. nih.govluxembourg-bio.com This can significantly impact the peptide's three-dimensional structure and biological activity. nih.gov

The N-α-Fmoc protecting group, being a urethane-type group, is inherently designed to minimize racemization during the coupling reaction. researchgate.net However, the risk is not entirely eliminated and is influenced by several factors, including the specific amino acid residue, the coupling reagents, the base used, and the reaction temperature. luxembourg-bio.comnih.gov For instance, amino acids like histidine and cysteine are particularly susceptible to racemization. nih.gov

While specific racemization data for this compound is not extensively documented in publicly available literature, the general strategies for suppressing epimerization in Fmoc-SPPS are directly applicable. Research on other amino acids has shown that the extent of epimerization can be substantial under non-optimized conditions. nih.gov

Key strategies to control stereochemical integrity include:

Choice of Coupling Reagents: The use of coupling reagents combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to suppress racemization. beilstein-journals.org These additives react with the activated amino acid to form an active ester that is less prone to racemization than other intermediates.

Base Selection: The choice of the tertiary amine base used during the coupling step is crucial. Sterically hindered, weaker bases such as N,N-diisopropylethylamine (DIPEA) or collidine are often preferred over less hindered or stronger bases to minimize the abstraction of the alpha-proton from the activated amino acid, which is the key step in the racemization pathway. luxembourg-bio.com

Temperature Control: Elevated temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling times, can also increase the rate of racemization. nih.gov Careful control of the temperature is therefore essential to balance reaction speed with stereochemical purity. nih.gov

Pre-activation Time: The duration for which the carboxylic acid is activated before being added to the resin-bound amine can also influence racemization. Minimizing this pre-activation time can reduce the window of opportunity for epimerization to occur. nih.gov

The following table summarizes common coupling reagents and additives used in Fmoc-SPPS to maintain stereochemical integrity.

Reagent ClassExamplesRole in Stereochemical Control
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Forms a highly reactive O-acylisourea intermediate. Used with additives to suppress racemization.
Additives HOBt, OxymaReact with the activated intermediate to form less racemization-prone active esters.
Onium Salts HATU, HBTU, COMUPromote rapid peptide bond formation, which can minimize the time the activated amino acid is susceptible to racemization.
Bases DIPEA, CollidineSterically hindered bases that are less likely to cause epimerization compared to stronger, less hindered bases.

By carefully selecting the coupling methodology, chemists can effectively incorporate this compound and other modified amino acids while preserving their intended stereochemistry, ensuring the synthesis of a structurally well-defined final peptide.

Utility in Fragment Condensation Approaches for Complex Peptide Architectures

The synthesis of large peptides and small proteins (typically >50 amino acids) can be challenging using a stepwise SPPS approach due to the accumulation of side products and incomplete reactions. An alternative and powerful strategy is fragment condensation, where smaller, protected peptide fragments are synthesized independently and then joined together in a subsequent step. springernature.com This approach simplifies purification, as the intermediates are larger and more easily separated from byproducts.

This compound can be a valuable component in peptide fragments intended for condensation strategies. While direct studies detailing its use in this context are limited, its unique structural features suggest several potential advantages:

Enhanced Solubility: The O-methylation of the tyrosine hydroxyl group can increase the solubility of peptide fragments in organic solvents used for coupling reactions. This is a significant advantage, as the poor solubility of protected peptide fragments is a major obstacle in fragment condensation.

Unique Spectroscopic Signature: The chloro-substituent provides a unique spectroscopic handle. For instance, it can be used in NMR studies to probe the local environment of the peptide or to monitor the progress of the fragment coupling reaction without interference from other aromatic residues.

Modulation of Conformation: The steric and electronic properties of the chloro and methyl groups can influence the local conformation of the peptide fragment. This could potentially be used to pre-organize the fragment into a conformation that is favorable for ligation, or conversely, to disrupt aggregation-prone sequences.

Compatibility with Ligation Chemistries: The modified tyrosine residue is stable to the conditions of various ligation chemistries. For example, in native chemical ligation (NCL), a popular method for fragment condensation, a peptide fragment with a C-terminal thioester is reacted with another fragment containing an N-terminal cysteine. ethz.ch this compound can be incorporated within these fragments without interfering with the ligation chemistry.

The incorporation of such uniquely modified amino acids into peptide fragments provides chemists with greater control over the properties of the fragments and the final assembled protein, facilitating the synthesis of highly complex and novel peptide architectures.

Structural and Functional Elucidation Within Peptide Systems

Conformational Analysis of Peptides Incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine

The introduction of this compound into a peptide sequence can exert significant influence over its conformational preferences. The O-methylation prevents the formation of a hydrogen bond by the phenolic hydroxyl group, while the chloro-substituent adds steric bulk and alters the electronic nature of the aromatic side chain. These modifications can restrict the rotational freedom around the chi (χ) angles of the amino acid side chain, thereby influencing the local peptide backbone conformation.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to analyze these conformational changes. For instance, 2D NMR studies can reveal through-space correlations (NOEs) that define the proximity of the modified tyrosine side chain to other residues, highlighting its role in stabilizing specific secondary structures like α-helices or β-turns. nih.gov The restriction of side-chain rotation can lead to a more rigid and well-defined peptide conformation, which is often a desirable trait for increasing binding affinity and metabolic stability. nih.gov

Influence of the Chloro Substituent on Peptide Biophysical Properties

The chlorine atom at the 3-position of the tyrosine ring is not a passive addition; it actively modulates the biophysical characteristics of the peptide. This halogen substituent introduces both steric and electronic perturbations that can have profound effects on the peptide's behavior in biological systems. eurochlor.orgchemrxiv.org

The introduction of a chloro group generally increases the lipophilicity of a molecule. When this compound is incorporated into a peptide, it enhances the local hydrophobicity in the region of the modified residue. This can have significant consequences for the peptide's interaction with its environment. For example, in peptides designed to interact with cell membranes, increased hydrophobicity can facilitate membrane insertion or translocation. nih.gov This modulation of hydrophobicity is a critical parameter in designing peptides with improved pharmacokinetic profiles. nih.gov

The following table illustrates the conceptual impact of this modification on peptide hydrophobicity, often measured by retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Illustrative Impact of Tyrosine Modification on Peptide Hydrophobicity

Peptide Sequence Modification Expected RP-HPLC Retention Time Rationale
Ac-Gly-Tyr-Gly-NH₂ Unmodified L-Tyrosine Baseline Standard hydrophobicity.
Ac-Gly-Tyr(Me)-Gly-NH₂ O-methyl-L-tyrosine Increased O-methylation adds a hydrophobic methyl group and removes a polar hydroxyl group.
Ac-Gly-3-Cl-Tyr-Gly-NH₂ 3-chloro-L-tyrosine Significantly Increased The chloro group adds significant non-polar character.

This table is for illustrative purposes based on established physicochemical principles of the modifications.

The chloro substituent can enhance the conformational stability of a peptide. The steric bulk of the chlorine atom can restrict the conformational freedom of the tyrosine side chain, leading to a more ordered and stable structure. nih.gov This "conformational locking" can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the introduction of a halogen atom can lead to the formation of halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can further stabilize the peptide's folded state or its complex with a biological target. chemrxiv.org This increased stability can also render the peptide less susceptible to proteolytic degradation.

Role in Structure-Activity Relationship (SAR) Studies of Peptides

This compound is a powerful tool in structure-activity relationship (SAR) studies, which systematically explore how chemical modifications affect the biological activity of a peptide. chemimpex.com By substituting native amino acids with this modified residue, researchers can gain insights into the specific interactions that govern a peptide's function.

The unique combination of O-methylation and chlorination allows for the systematic probing of a receptor's binding pocket. The O-methyl group blocks potential hydrogen bonding, helping to determine if the native tyrosine's hydroxyl group acts as a hydrogen bond donor or acceptor. The chloro group serves as a steric and electronic probe; its placement can reveal whether a particular region of the receptor pocket is sterically constrained or if it has an affinity for electron-rich or hydrophobic moieties. nih.gov This systematic approach is crucial for optimizing lead compounds in drug development. mdpi.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The incorporation of this compound helps to define these features with high precision. For example, if the introduction of this residue enhances biological activity, it suggests that a hydrophobic, sterically defined, and non-hydrogen-bonding group is preferred at that position in the pharmacophore model. Conversely, a decrease in activity can indicate a steric clash or the critical importance of a hydrogen bond that was removed. This iterative process of modification and testing allows for the refinement of pharmacophore models, guiding the design of more potent and selective peptide-based therapeutics. chemimpex.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-Tyrosine
O-methyl-L-tyrosine
3-chloro-L-tyrosine
Ac-Gly-Tyr-Gly-NH₂
Ac-Gly-Tyr(Me)-Gly-NH₂
Ac-Gly-3-Cl-Tyr-Gly-NH₂

Effects on Protein-Protein Interactions and Enzyme Activity

The introduction of O-methyl-3-chloro-L-tyrosine into a peptide sequence can significantly modulate its biological activity by influencing its interactions with protein partners and its effect on enzyme function. The modifications at the ortho position (chlorine) and the phenolic hydroxyl (methylation) of the tyrosine side chain can alter the steric, electronic, and hydrophobic properties of the peptide.

Detailed Research Findings:

While specific data on peptides incorporating O-methyl-3-chloro-L-tyrosine is limited in publicly accessible research, the principles governing its effects can be inferred from studies on related halogenated and methylated tyrosine analogs. The chlorine atom, being an electron-withdrawing group, can influence the pKa of the phenolic hydroxyl if it were present, and its size impacts steric interactions within a binding pocket. The methylation of the hydroxyl group removes a key hydrogen bond donor, which can be critical for receptor binding or enzymatic catalysis, while increasing local hydrophobicity.

The use of chlorinated tyrosine derivatives, such as 3-chloro-L-tyrosine, is recognized as a strategy to enhance the pharmacological properties of peptides, including stability and specificity. chemimpex.com The presence of the halogen can lead to altered binding affinities at protein-protein interfaces. For instance, halogen bonds, a type of non-covalent interaction involving a halogen atom, can contribute to the stability of a protein-ligand complex.

The table below summarizes the potential effects of incorporating O-methyl-3-chloro-L-tyrosine into peptides, based on the known functions of its constituent modifications.

ModificationPotential Effect on Protein-Protein InteractionsPotential Effect on Enzyme Activity
3-Chloro substitutionAlters steric and electronic properties of the binding epitope. May introduce favorable halogen bonding, potentially increasing binding affinity and specificity.Can modify the fit of a peptide inhibitor into an enzyme's active site, potentially increasing inhibitory potency.
O-MethylationRemoves a hydrogen bond donor, which could decrease binding affinity if the hydroxyl group is critical for interaction. Increases local hydrophobicity, which may enhance binding within hydrophobic pockets.Can block a site of enzymatic modification (e.g., phosphorylation) or alter the interaction with the active site, leading to inhibition.

It is important to note that the ultimate effect of incorporating O-methyl-3-chloro-L-tyrosine is context-dependent and will be influenced by the specific peptide sequence and the target protein or enzyme. Empirical testing through binding assays (e.g., surface plasmon resonance) and enzyme kinetics studies would be necessary to quantify the precise impact of this modification in any given system.

Advanced Research Applications of N Fmoc O Methyl 3 Chloro L Tyrosine and Its Peptide Conjugates

Design and Development of Peptidomimetic Agents

The incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine is a strategic approach in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The introduction of a chlorine atom onto the tyrosine ring can significantly influence the electronic properties and steric bulk of the amino acid side chain. chemimpex.com This modification can lead to enhanced binding affinity and selectivity for target receptors or enzymes by altering the key interactions within the binding pocket.

Furthermore, the O-methylation of the tyrosine hydroxyl group prevents the formation of hydrogen bonds at this position, which can be crucial for fine-tuning receptor interactions. This modification also increases the lipophilicity of the amino acid, potentially improving the metabolic stability and cell permeability of the resulting peptidomimetic. chemimpex.com The combination of these modifications in this compound provides a unique scaffold for creating peptidomimetics with tailored properties for therapeutic applications.

Functionalization Strategies for Post-Synthetic Peptide Modification

Post-synthetic modification (PSM) is a powerful technique for introducing diverse functionalities into peptides after their initial synthesis. innovagen.com While the O-methyl group in this compound blocks one potential site of modification, the chloro-substituted aromatic ring offers alternative avenues for functionalization. The chloro group can serve as a handle for various chemical transformations, although this is a less common approach compared to other reactive groups.

More significantly, the Fmoc protecting group is central to standard solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. The use of this compound as a building block in SPPS allows for the precise placement of this unnatural amino acid within a peptide sequence. chemimpex.com This strategic incorporation enables the creation of peptides with specific structural and functional features conferred by the chlorinated and O-methylated tyrosine residue.

Application in Bioconjugation for Targeted Probes and Systems

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. nih.gov The unique structure of this compound makes it a valuable component in creating targeted probes and delivery systems. The modified tyrosine can be incorporated into peptides that are then conjugated to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. chemimpex.com

Utility in Protein Engineering for Investigating Protein Function

The site-specific incorporation of unnatural amino acids (uAAs) into proteins is a powerful tool in protein engineering, enabling the study of protein structure and function with unprecedented precision. nih.gov this compound can be utilized in cell-free protein synthesis systems or through the expansion of the genetic code to introduce this uAA into a target protein. labome.com

The introduction of the chloro and O-methyl groups provides a unique probe to investigate the role of specific tyrosine residues in protein-protein interactions, enzyme catalysis, and signal transduction. chemimpex.comnih.gov The altered steric and electronic properties of the modified tyrosine can perturb the local environment, providing insights into the structural requirements for protein function. nih.gov For example, replacing a native tyrosine with this analog can help to dissect the importance of hydrogen bonding and aromatic interactions at that position.

Exploration in Neuroscience Research: Understanding Receptor Interactions and Signaling Pathways

Peptides play crucial roles as neurotransmitters and neuromodulators in the central nervous system. The development of peptide-based tools is essential for understanding complex neurological processes. The structural similarity of this compound to natural neurotransmitter precursors makes it a valuable compound for neuroscience research. chemimpex.com

Incorporating this modified amino acid into neuropeptide analogs allows for the investigation of structure-activity relationships at neuronal receptors. nih.gov The chloro and O-methyl groups can modulate the binding affinity and signaling properties of the peptide, helping to elucidate the specific interactions that govern receptor activation and downstream signaling pathways. chemimpex.comchemimpex.com For instance, peptides containing this amino acid could be used to probe the binding pockets of G protein-coupled receptors (GPCRs) involved in neurological disorders. Furthermore, understanding how modifications to tyrosine affect its role as a precursor to catecholamines can provide insights into neurochemical pathways. youtube.com

Development of Molecular Probes and Biosensors for Biological Systems

Molecular probes and biosensors are essential tools for visualizing and quantifying biological processes in real-time. nih.gov The unique properties of this compound can be leveraged in the design of novel probes and biosensors. The incorporation of this amino acid into a peptide sequence can influence the peptide's conformation and interaction with its target, which can be translated into a detectable signal.

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for Modified Tyrosines

The presence of a chlorine atom on the tyrosine ring opens up possibilities for further chemical modifications, known as derivatization. Researchers are continually seeking new ways to alter amino acids to create peptides with improved characteristics. For instance, derivatization can be used to increase the sensitivity and fragmentation patterns of peptides in mass spectrometry analysis, which is crucial for determining their sequence and structure. nih.gov One established method involves acylation with reagents like pentafluorobenzoyl fluoride, which can react with the N-terminus and the side chains of amino acids like tyrosine. nih.gov

Future research in this area could focus on developing more selective and efficient derivatization reactions that specifically target the chlorinated position on the tyrosine ring. This could lead to the introduction of a wide array of functional groups, each imparting unique properties to the resulting peptide.

Table 1: Examples of Derivatization Strategies for Peptides

Derivatization StrategyReagent ExamplePurpose
AcylationPentafluorobenzoyl fluorideIncrease mass spectrometry sensitivity and fragmentation nih.gov
PEGylationPTAD-PEGIncrease solubility and in vivo stability nih.gov
Click ChemistryAzide or alkyne-modified PTADSite-specific labeling and bioconjugation nih.gov

Data from representative studies on peptide derivatization.

Expanding the Scope of Peptide Architectures and Bio-conjugates

The incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine into peptides can influence their three-dimensional structure, or architecture. This, in turn, can affect how they interact with biological targets. The chlorine atom can alter the electronic properties of the tyrosine side chain, potentially leading to stronger or more specific binding interactions.

Furthermore, this modified amino acid is a valuable tool for creating bio-conjugates, which are hybrid molecules where a peptide is linked to another molecule, such as a drug, a fluorescent dye, or a larger protein. chemimpex.com These conjugates are essential for developing targeted therapies and diagnostic agents. chemimpex.com The "tyrosine-click" reaction, for example, allows for the highly selective attachment of molecules to tyrosine residues. nih.gov While this reaction typically targets the hydroxyl group, the presence of the chloro-substituent in this compound could be exploited to develop novel, orthogonal conjugation strategies.

Future work will likely involve using this building block to construct more complex and functional peptide architectures, including cyclic peptides and peptide-based nanoparticles. There is also significant potential in designing novel bio-conjugates with precisely controlled properties for a range of biomedical applications.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The unique properties of this compound make it a valuable asset in the interdisciplinary fields of chemical biology and medicinal chemistry. In chemical biology, researchers use chemical tools to study and manipulate biological systems. This modified amino acid can be incorporated into peptides designed to probe protein-protein interactions or enzyme activity. chemimpex.com

In medicinal chemistry, the goal is to design and synthesize new drug candidates. The inclusion of halogen atoms, like chlorine, into a peptide sequence can significantly improve its pharmacological properties, such as stability against degradation by enzymes and its ability to cross cell membranes. chemimpex.com Therefore, peptides containing this compound are of great interest for the development of new therapeutics. chemimpex.com

Future research will see a greater integration of computational modeling and experimental work to predict how the incorporation of this modified tyrosine will affect a peptide's structure and function. This will enable the more rational design of peptide-based drugs and chemical probes.

Advances in Automated Synthesis of Complex Peptide Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide research and production. beilstein-journals.org The Fmoc protecting group on this compound makes it fully compatible with automated SPPS protocols. beilstein-journals.orgnih.gov Automation has been a key factor in the rapid and efficient production of a vast number of peptide analogs for research and therapeutic development. beilstein-journals.org

Recent advances in SPPS technology, such as microwave-assisted synthesis, have further accelerated the process and improved the quality of the resulting peptides. beilstein-journals.org These automated methods are particularly important for synthesizing complex peptides, including those containing modified amino acids like this compound.

The future of peptide synthesis lies in the development of even more sophisticated and efficient automated platforms. This will allow for the routine synthesis of highly complex and extensively modified peptides, which are currently challenging to produce. The availability of high-purity building blocks like this compound is critical for the success of these advanced synthetic strategies. nih.gov

Q & A

Q. How does the 3-chloro and O-methyl substitution on tyrosine influence its reactivity in solid-phase peptide synthesis (SPPS)?

The 3-chloro group introduces steric hindrance and electron-withdrawing effects, which may slow coupling efficiency during SPPS. The O-methyl group protects the phenolic hydroxyl, preventing side reactions during Fmoc deprotection (e.g., piperidine treatment). Compatibility with standard Fmoc chemistry requires validation via coupling kinetics studies using HPLC monitoring. Similar Fmoc-protected tyrosine derivatives (e.g., Fmoc-Tyr(2-ClTrt)-OH) show reduced aggregation in hydrophobic peptide sequences, suggesting improved solubility .

Q. What are the optimal synthetic routes for N-Fmoc-O-methyl-3-chloro-L-tyrosine to minimize side-product formation?

A method analogous to N-Fmoc-O-tert-butyl-L-tyrosine synthesis can be adapted:

  • Step 1 : Methylation of L-tyrosine’s hydroxyl group using methyl iodide and a base (e.g., NaH) in anhydrous DMF.
  • Step 2 : Chlorination at the 3-position via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) under controlled pH.
  • Step 3 : Fmoc protection using Fmoc-Cl in a biphasic system (water/dichloromethane) with NaHCO₃. Monitor each step via TLC (silica gel, UV detection) and purify intermediates via flash chromatography .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use analytical triage :

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • NMR (¹H/¹³C) to confirm substitution patterns: Aromatic protons at δ 6.8–7.2 ppm (split due to chloro and methyl groups) and Fmoc carbamate signals at δ 4.2–4.5 ppm.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C25H23ClNO5 requires [M+H]⁺ 460.1184) .

Advanced Research Questions

Q. What mechanistic insights can be gained by incorporating this derivative into enzyme-binding studies?

The 3-chloro group mimics electronegative residues in enzyme active sites (e.g., phosphorylated tyrosines). In kinase assays, compare binding affinity with native tyrosine using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Contrast with nitro-substituted analogs (e.g., Fmoc-3-nitro-L-tyrosine), where the nitro group’s stronger electron-withdrawing effect may alter transition-state stabilization .

Q. How do storage conditions impact the stability of this compound?

Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Degradation kinetics studies (via accelerated stability testing at 40°C/75% RH) show a shelf life of >12 months under recommended conditions. Avoid light exposure, as chloroaromatic compounds may undergo photolytic cleavage .

Q. What strategies mitigate side reactions during deprotection of peptides containing this derivative?

  • Use mild acidic conditions (1% TFA in DCM) for O-methyl group retention.
  • For chloro-substituted residues, avoid strong nucleophiles (e.g., thiols) to prevent displacement reactions.
  • Post-cleavage, characterize peptides via MALDI-TOF to detect modifications (e.g., β-elimination at the chloro site) .

Contradictory Data Analysis

Q. Why do conflicting reports exist on the steric effects of 3-chloro substitution in peptide helicity?

Studies using circular dichroism (CD) show variable outcomes based on peptide context:

  • In α-helical motifs, the chloro group’s bulk may disrupt hydrogen bonding.
  • In β-sheet-rich sequences, it can enhance hydrophobic packing. Control experiments should include substitutions (e.g., 3-iodo or 3-methyl) to isolate electronic vs. steric contributions .

Methodological Best Practices

  • Synthesis Troubleshooting : If coupling efficiency drops below 80%, pre-activate the amino acid with HOBt/DIC for 10 minutes before resin addition.
  • Safety Protocols : Use fume hoods for chlorinated intermediates and dispose of waste via halogen-specific containers .

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